The synthesis of BMS-466442 involves several chemical reactions that focus on creating a compound with high selectivity for SLC7A10. The synthetic pathway typically starts with commercially available precursors, which undergo various transformations including alkylation, acylation, and cyclization to achieve the desired molecular structure.
BMS-466442 exhibits a specific molecular structure that is critical for its function as an inhibitor of SLC7A10.
The three-dimensional conformation of BMS-466442 is essential for its interaction with the binding site of SLC7A10, influencing both its efficacy and selectivity .
BMS-466442 undergoes specific chemical interactions when it binds to SLC7A10. The primary reaction involves the inhibition of amino acid transport across cell membranes.
The mechanism of action for BMS-466442 involves its selective binding to SLC7A10, disrupting normal amino acid transport.
Understanding the physical and chemical properties of BMS-466442 is crucial for its application in research.
BMS-466442 has significant applications in scientific research:
BMS-466442 is a complex synthetic organic compound characterized by a stereospecific L-histidine core modified with multiple aromatic and heterocyclic substituents. The systematic IUPAC name is methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, reflecting its intricate molecular architecture [1] [7] [10]. The structure incorporates three critical moieties: (1) a methyl-esterified propanoate chain linked to (2) a chiral L-histidine derivative featuring a benzyl-protected imidazole ring, and (3) a 5-methoxy-6-benzyloxy-substituted indole-2-carboxamide group. This indole moiety is particularly notable for its benzyl-protected phenolic ether at the 6-position, which contributes significantly to the compound's spatial configuration and target interactions. The absolute stereochemistry at the C2 position (S-configuration) is essential for its biological activity, as confirmed by chiral resolution studies [2] [10]. The SMILES notation (COC(=O)C@HNC(=O)C1=CC2=CC(OC)=C(OCC3=CC=CC=C3)C=C2N1) precisely encodes the stereochemical features and connectivity, while the InChIKey (UUCAHZCMRZOTNF-MHZLTWQESA-N) provides a unique identifier for chemical databases [3] [7].
BMS-466442 possesses the molecular formula C31H30N4O5, corresponding to a precise monoisotopic mass of 538.2216 Da and a molecular weight of 538.60 g/mol [2] [3] [10]. Elemental analysis indicates the following composition: Carbon (69.13%), Hydrogen (5.61%), Nitrogen (10.40%), and Oxygen (14.85%) [10]. The compound presents as an off-white to yellow solid powder under standard storage conditions [3] [4]. Its solubility profile is dominated by high miscibility in dimethyl sulfoxide (DMSO), where it achieves concentrations up to 100 mg/mL (185.67 mM), but exhibits poor aqueous solubility [3] [8]. This characteristic necessitates DMSO-based stock solutions for in vitro experimentation. BMS-466442 demonstrates stability when stored at -20°C in powder form (up to 3 years) or in DMSO solutions at -80°C (up to 6 months) [3] [4]. The compound's structural complexity, featuring multiple hydrogen bond acceptors (N=9, O=5) and donors (N-H=2, O-H=1), along with a calculated LogP value suggestive of moderate lipophilicity, aligns with its cell membrane penetration capabilities essential for interacting with the transmembrane ASC-1 transporter [2] [8].
Table 1: Fundamental Physicochemical Properties of BMS-466442
Property | Value |
---|---|
Molecular Formula | C31H30N4O5 |
Exact Mass | 538.2216 Da |
Molecular Weight | 538.60 g/mol |
Elemental Composition | C: 69.13%; H: 5.61%; N: 10.40%; O: 14.85% |
Appearance | Off-white to yellow solid powder |
Solubility in DMSO | 100 mg/mL (185.67 mM) |
Storage Stability (Powder) | ≤ -20°C for 3 years |
BMS-466442 functions as a potent and selective inhibitor of the Alanine-Serine-Cysteine transporter-1 (Asc-1, SLC7A10), exhibiting nanomolar-range inhibitory concentrations across diverse experimental systems. It demonstrates an IC50 of 11 nM against recombinant human ASC-1 expressed in HEK cells, establishing its high intrinsic affinity for the primary target [3] [10]. In physiologically relevant rat primary cortical cultures, it achieves an IC50 of 20 nM, confirming potency in native neural environments [2] [8]. Functional assays measuring inhibition of [3H] D-serine uptake in rat brain synaptosomes yield an IC50 of 400 nM, reflecting the compound's efficacy in blocking physiologically critical substrate transport [3] [5].
Mechanistically, BMS-466442 acts as a non-substrate competitive inhibitor, binding directly to the substrate translocation site of Asc-1 without being transported itself. This binding impedes the transporter's conformational changes necessary for glycine and D-serine uptake, thereby increasing synaptic availability of these NMDA receptor co-agonists [5]. Crucially, it displays exceptional selectivity (>1000-fold) for Asc-1 over related amino acid transporters LAT-2 (SLC7A8) and ASCT-2 (SLC1A5), as demonstrated in comparative uptake inhibition assays. Furthermore, it shows negligible interaction (IC50 ≥10 μM) with α-adrenergic receptors, indicating a clean off-target profile within the context of neurological applications [2] [3] [10]. This combination of potency and selectivity underpins its utility as a pharmacological tool for dissecting Asc-1 function in glutamatergic neurotransmission.
Table 2: Pharmacodynamic Profile of BMS-466442 Against Biological Targets
Target/Activity | System | IC50 | Significance |
---|---|---|---|
Asc-1 (Primary Target) | Recombinant human ASC-1 (HEK) | 11 nM | Confirms high intrinsic affinity |
Rat primary cortical cultures | 20 nM | Validates potency in native neural environment | |
Rat brain synaptosomes ([3H]D-serine uptake) | 400 nM | Demonstrates functional inhibition in CNS tissue | |
LAT-2 (SLC7A8) | Comparative transporter assays | >1000-fold selectivity | Indicates exceptional specificity |
ASCT-2 (SLC1A5) | Comparative transporter assays | >1000-fold selectivity | Confirms minimal off-target transporter binding |
α-Adrenergic Receptors | Receptor binding panels | ≥10 μM | Demonstrates absence of significant off-target activity |
BMS-466442 occupies a distinct position among pharmacological agents targeting the Asc-1 transporter when compared to prototypical inhibitors like ACPP ((+)-amino(1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid), LuAE00527, and S-methyl-L-cysteine (SMLC). While all are competitive inhibitors, BMS-466442 demonstrates superior potency in direct biochemical comparisons. Its IC50 of 11-20 nM against recombinant and native Asc-1 significantly undercuts the micromolar-range affinities typically observed with earlier compounds [5] [9]. This potency advantage is attributed to its extended aromatic surface area and optimized hydrogen-bonding capacity, enabling more extensive interactions within the substrate-binding pocket, particularly with key residues like Phe243 on transmembrane helix 6 (TM6) [9].
Structurally, BMS-466442 diverges fundamentally from the pyrazole core of ACPP and LuAE00527 through its indole-benzylimidazole scaffold. This unique architecture facilitates dual engagement with both the substrate-binding site and auxiliary hydrophobic regions of Asc-1, contributing to its enhanced affinity and duration of action [9]. Unlike SMLC—which acts as a transportable substrate analogue inhibiting D-serine uptake while permitting efflux—BMS-466442 functions as a pure, non-transported inhibitor that effectively blocks both influx and efflux pathways [5] [9]. This mechanistic distinction is critical for modulating synaptic D-serine dynamics. Furthermore, while SMLC exhibits activity across multiple neutral amino acid transporters, BMS-466442 maintains exceptional selectivity (>1000-fold) for Asc-1 over LAT-2 and ASCT-2, reducing potential confounding effects in experimental systems [2] [5]. These attributes collectively establish BMS-466442 as the preferred in vitro pharmacological probe for Asc-1, particularly in studies requiring high specificity and non-transportable inhibition to elucidate transporter physiology or evaluate therapeutic potential for schizophrenia via NMDA receptor modulation.
Table 3: Comparative Analysis of Key SLC7A10/Asc-1 Inhibitors
Inhibitor | Chemical Class | Asc-1 IC50 | Transportable? | Key Distinguishing Features |
---|---|---|---|---|
BMS-466442 | Indole-benzylimidazole | 11-37 nM | No | Highest known potency; >1000-fold selectivity; pure blocker of influx/efflux |
ACPP | Pyrazole-acetic acid | ~0.5 - 1 μM | No | Moderate potency; hydrophobic interactions with Phe243 |
LuAE00527 | Pyrazole derivative | ~0.5 - 1 μM | No | Similar profile to ACPP; used in early proof-of-concept studies |
SMLC | Cysteine analog | High micromolar | Yes | Substrate inhibitor; inhibits uptake but not efflux; low selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7